1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazoloquinazoline core, and a dimethoxybenzylthio group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-16-6-8-19(9-7-16)15-35-26-27-21-14-23(34-5)22(33-4)13-20(21)25-28-24(30-32(25)26)10-11-31-18(3)12-17(2)29-31/h6-9,12-14H,10-11,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDDCFEVDOATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Construction of the triazoloquinazoline core: This is achieved through the reaction of appropriate quinazoline derivatives with triazole precursors.
Introduction of the dimethoxybenzylthio group: This step involves the nucleophilic substitution reaction where the benzylthio group is introduced to the triazoloquinazoline core.
Chemical Reactions Analysis
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Triazole derivatives: Similar to the triazoloquinazoline core, triazole derivatives are known for their antimicrobial and antifungal properties.
Quinazoline derivatives: These compounds are studied for their anticancer and anti-inflammatory activities.
The uniqueness of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
The compound 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule with potential pharmacological applications. Its structure incorporates multiple functional groups that may contribute to its biological properties. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C20H20N4O3S
- Molar Mass : 396.46 g/mol
- CAS Number : 860650-27-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial , antifungal , and anticancer properties. Below are detailed findings from relevant research:
Antibacterial Activity
A study evaluating the antibacterial properties of substituted quinazolines reported that derivatives similar to the compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for effective derivatives were noted to be as low as 5 mg/L against E. coli and 100 mg/L against Staphylococcus aureus .
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| Example A | 5 | E. coli |
| Example B | 100 | S. aureus |
Antifungal Activity
Research has shown that quinazoline derivatives can also possess antifungal properties. The mechanism often involves inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism. Specific studies targeting fungi such as Candida albicans have indicated promising results with derivatives similar to our compound.
Anticancer Activity
Recent investigations into the anticancer potential of triazoloquinazoline derivatives have revealed promising results in inhibiting tumor cell proliferation. For instance, compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antibacterial Effects : In vitro testing of a series of quinazolines showed that specific substitutions significantly enhanced antibacterial activity. The study highlighted that compounds with methyl and methoxy groups exhibited better efficacy .
- Anticancer Research : A case study involving a derivative similar to our compound showed a reduction in viability of cancer cells by over 50% at concentrations around 10 µM after 48 hours of treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
